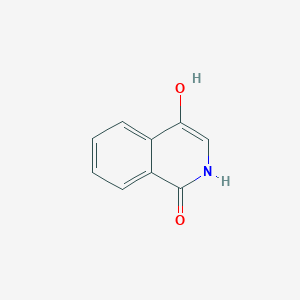
4-Hydroxyisoquinolin-1(2h)-one
Vue d'ensemble
Description
4-Hydroxyisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound has garnered interest due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
Several methods have been developed for the synthesis of hydroxyisoquinoline derivatives. One approach involves a one-pot aryne acyl-alkylation/condensation procedure that starts from beta-ketoesters, providing a new route to these polyaromatic structures from commercially available carboxylic acids . Another method utilizes visible light-promoted reactions of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which can be further reduced to hydroxyisoquinolinone derivatives . Additionally, the Pictet-Spengler reaction followed by catalytic dehalogenation has been used to synthesize tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue .
Molecular Structure Analysis
The molecular structure of 4-hydroxyisoquinolin-1(2h)-one derivatives is characterized by the presence of a hydroxy group attached to the isoquinoline ring. This functional group plays a crucial role in the chemical behavior of these compounds and can influence their biological activity.
Chemical Reactions Analysis
4-Hydroxyisoquinolin-1(2h)-one derivatives can undergo various chemical reactions. For instance, silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement have been employed to synthesize these derivatives under mild conditions . Palladium-catalyzed tandem Heck-Suzuki coupling has been used for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2h)-ones, which can be further transformed into 4-substituted isoquinolines . Copper-catalyzed radical 6-endo aza-cyclization has been reported for the tunable synthesis of isoquinolin-1-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyisoquinolin-1(2h)-one derivatives are influenced by their molecular structure. These compounds exhibit fluorescence emission, which can be useful in various applications, including chemical sensing and biological imaging . The presence of the hydroxy group also affects the solubility and reactivity of these molecules. Some derivatives have shown antiallergic activity, indicating potential therapeutic applications .
Applications De Recherche Scientifique
HIV-1 Integrase and Ribonuclease H Inhibition
4-Hydroxyisoquinolin-1(2h)-one derivatives have been identified as potent inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Research indicates that these compounds, particularly 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, show significant antiviral activities and can inhibit viral replication in HIV-1 strains (Billamboz et al., 2011). Another study expanded on this by investigating the impact of substituting the N-hydroxyimide two-metal binding pharmacophore, which led to notable improvement in antiviral activity against HIV-1 (Suchaud et al., 2014).
Hepatitis B Virus Replication Inhibition
2-Hydroxyisoquinolin-1,3(2H,4H)-dione (HID) derivatives have also been studied for their ability to inhibit the replication of the Hepatitis B virus (HBV). One particular compound showed significant inhibition of HBV ribonuclease H (RNaseH) activity, suggesting its potential as a foundation for developing more effective RNaseH inhibitors for HBV replication (Cai et al., 2014).
Dual Inhibition of HIV-1 Integrase and Reverse Transcriptase RNase H
A series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and tested for their ability to inhibit both HIV-1 reverse transcriptase (RT) and HIV-1 integrase (IN). Most of these compounds displayed poor inhibition of RT polymerase but showed micromolar concentrations of inhibition for RNase H and IN, with some demonstrating selectivity for IN (Billamboz et al., 2008).
Novel Synthesis Methods
Research has also been conducted on the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives, highlighting a novel method involving silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, offering a more efficient approach for producing these biologically beneficial compounds (Ishida et al., 2013).
Safety And Hazards
Orientations Futures
The future directions for the research on 4-Hydroxyisoquinolin-1(2h)-one and its derivatives involve better understanding of their mode of action and the structure-activity relationship (SAR). This information could be crucial for the design and development of more potent derivatives as antioomycete agents .
Propriétés
IUPAC Name |
4-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJRWXLHYKLCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282924 | |
| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoquinolin-1(2h)-one | |
CAS RN |
30081-72-2 | |
| Record name | 30081-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 30081-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)
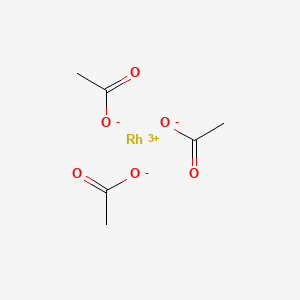
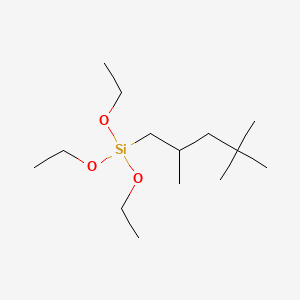
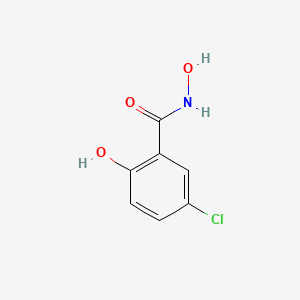
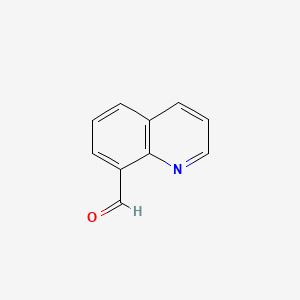
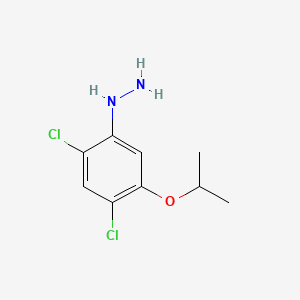
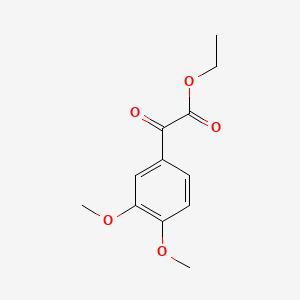
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)
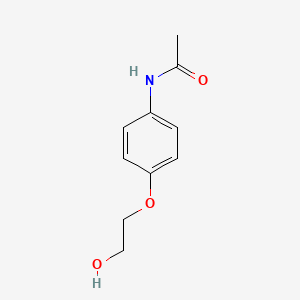
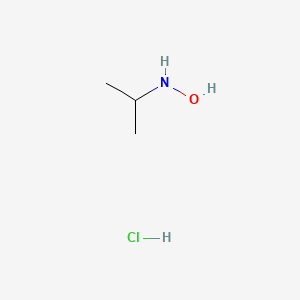
![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)
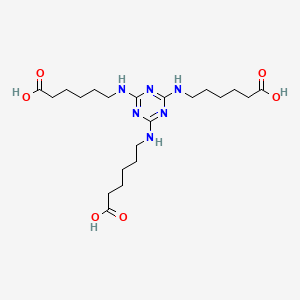
![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)